Methoxy-dimethyl-propylsilane

Beschreibung

The exact mass of the compound Methoxy-dimethyl-propylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methoxy-dimethyl-propylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methoxy-dimethyl-propylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

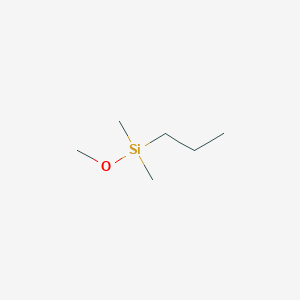

Structure

3D Structure

Eigenschaften

IUPAC Name |

methoxy-dimethyl-propylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSi/c1-5-6-8(3,4)7-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHMPORHGFKNSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18182-14-4 | |

| Record name | n-Propyldimethylmethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methoxy-dimethyl-propylsilane: A Comprehensive Technical Guide for Researchers

Introduction: Navigating the Versatility of a Unique Alkoxysilane

Methoxy-dimethyl-propylsilane (CAS No. 18182-14-4), a monoalkoxysilane, presents a unique combination of moderate reactivity and steric bulk, making it a valuable tool in the arsenal of researchers, particularly in materials science and drug development. Unlike its trialkoxy counterparts, which rapidly hydrolyze and condense to form highly cross-linked networks, methoxy-dimethyl-propylsilane's single methoxy group allows for more controlled surface modifications and offers potential as a sterically hindered protecting group. This guide provides an in-depth exploration of its chemical properties, reactivity, and practical applications, grounded in established scientific principles and experimental insights.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of methoxy-dimethyl-propylsilane is essential for its effective application in research and development. These properties dictate its handling, reaction conditions, and performance in various applications.

| Property | Value | Source |

| CAS Number | 18182-14-4 | [1][2] |

| Molecular Formula | C₆H₁₆OSi | [1][2] |

| Molecular Weight | 132.28 g/mol | [1][2] |

| Boiling Point | 94-96 °C | [1] |

| Density | 0.787 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.3927 | [1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |

| Appearance | Colorless liquid | [3] |

Reactivity Profile: A Tale of Controlled Hydrolysis and Stability

The reactivity of methoxy-dimethyl-propylsilane is dominated by the chemistry of the silicon-methoxy (Si-OCH₃) bond. This section delves into the nuances of its hydrolytic behavior and its interactions with other common reagents.

Hydrolysis and Condensation: The Cornerstone of its Utility

The primary reaction of methoxy-dimethyl-propylsilane is its hydrolysis, a process that underpins its use in surface modification. The reaction proceeds by the cleavage of the Si-OCH₃ bond by water to form a reactive silanol (Si-OH) intermediate and methanol as a byproduct. This silanol can then condense with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds.

Mechanism of Hydrolysis and Condensation

Caption: Hydrolysis of methoxy-dimethyl-propylsilane to a silanol intermediate, followed by condensation with a hydroxylated substrate.

Unlike trialkoxysilanes, which have three reactive sites leading to rapid polymerization and network formation, the monofunctional nature of methoxy-dimethyl-propylsilane results in a slower, more controlled reaction. This allows for the formation of well-defined monolayers on surfaces rather than thick, often irregular, polymer films. The hydrolysis is catalyzed by both acids and bases, with the rate being slowest at neutral pH.

Reactivity with Acids and Bases

-

Lewis Acids: Strong Lewis acids, such as boron tribromide (BBr₃), can cleave the Si-O bond, providing a method for deprotection of silyl ethers.[4][5] While less common for simple alkoxysilanes compared to silyl ethers of complex alcohols, this reactivity should be considered when designing reaction sequences involving Lewis acids. The reaction of methoxy-dimethyl-propylsilane with a Lewis acid would likely proceed via coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack on the silicon or methyl group.

-

Strong Bases: While bases can catalyze the hydrolysis of the Si-OCH₃ bond, very strong, non-nucleophilic bases in anhydrous conditions are less likely to cleave this bond. However, the presence of trace water can initiate the hydrolysis-condensation pathway.

Use as a Protecting Group

The dimethylpropylsilyl group can be conceptualized as a sterically hindered protecting group for alcohols. Silyl ethers are widely used in organic synthesis to protect hydroxyl groups from unwanted reactions.[6][7][8] The stability of silyl ethers to various reaction conditions is highly dependent on the steric bulk of the substituents on the silicon atom. The propyl and two methyl groups on methoxy-dimethyl-propylsilane offer a moderate level of steric hindrance, making the resulting silyl ether more stable to acidic and basic conditions than a trimethylsilyl (TMS) ether, but less stable than a tert-butyldimethylsilyl (TBS) ether.[6]

Cleavage of the corresponding silyl ether would typically be achieved using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. The choice of deprotection conditions would depend on the overall sensitivity of the molecule.

Practical Applications and Experimental Protocols

The unique properties of methoxy-dimethyl-propylsilane lend it to specific applications where controlled surface modification or moderate steric hindrance is required.

Surface Modification for Hydrophobicity

A primary application of methoxy-dimethyl-propylsilane is in the creation of hydrophobic surfaces on various substrates like glass, silicon, and other materials with surface hydroxyl groups.[1] The propyl and methyl groups attached to the silicon atom are non-polar and create a low-energy surface that repels water.

Experimental Protocol: Hydrophobic Surface Treatment of Glass Slides

This protocol provides a general procedure for rendering glass surfaces hydrophobic using methoxy-dimethyl-propylsilane.

Materials:

-

Glass microscope slides

-

Methoxy-dimethyl-propylsilane (CAS 18182-14-4)

-

Anhydrous toluene or hexane

-

Deionized water

-

Isopropanol

-

Concentrated sulfuric acid

-

30% Hydrogen peroxide (Caution: Piranha solution is extremely corrosive and reactive)

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning and Hydroxylation:

-

Clean the glass slides by sonicating in a detergent solution, followed by thorough rinsing with deionized water and then isopropanol.

-

Dry the slides under a stream of nitrogen.

-

To maximize surface hydroxyl groups, immerse the slides in freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes at room temperature. (EXTREME CAUTION: Piranha solution reacts violently with organic materials. Handle with appropriate personal protective equipment in a fume hood).

-

Rinse the slides extensively with deionized water and dry in an oven at 110 °C for at least 1 hour.

-

-

Silanization:

-

Prepare a 1-5% (v/v) solution of methoxy-dimethyl-propylsilane in anhydrous toluene or hexane in a sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Immerse the cleaned and dried glass slides in the silane solution for 1-2 hours at room temperature.

-

Remove the slides from the solution and rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed silane.

-

-

Curing:

-

Dry the slides under a stream of nitrogen.

-

Cure the slides in an oven at 110 °C for 30-60 minutes to promote the formation of covalent siloxane bonds to the surface.

-

-

Characterization:

-

The hydrophobicity of the surface can be confirmed by measuring the water contact angle. A successful treatment will result in a significantly higher contact angle compared to the untreated glass.

-

Workflow for Surface Modification

Caption: Step-by-step workflow for creating a hydrophobic surface using methoxy-dimethyl-propylsilane.

Safety and Handling

Methoxy-dimethyl-propylsilane is a flammable liquid and should be handled with appropriate safety precautions.[9] It is also an eye irritant.[9] The hydrolysis of this compound produces methanol, which is toxic.[9] Therefore, it is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Key Safety Information: [9]

-

Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Eye Irritation: Causes serious eye irritation.

-

Toxicity of Hydrolysis Product: Reacts with water to form methanol, which can cause metabolic acidosis and visual disturbances upon ingestion.

-

Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from moisture.

Always consult the full Safety Data Sheet (SDS) before use.[9]

Spectroscopic Characterization

While a publicly available, high-resolution spectrum for methoxy-dimethyl-propylsilane is not readily found, the expected spectroscopic features can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal CH₃, a multiplet for the internal CH₂, and a triplet for the CH₂ attached to silicon), two singlets for the two methyl groups on silicon, and a singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the propyl group, a signal for the methyl groups on silicon, and a signal for the methoxy carbon.

-

FTIR: The infrared spectrum will be characterized by strong Si-O-C stretching vibrations, typically in the region of 1090-1050 cm⁻¹, and C-H stretching vibrations around 2960-2850 cm⁻¹.[10] The absence of a broad O-H stretching band (around 3300 cm⁻¹) would indicate a non-hydrolyzed sample.

Conclusion

Methoxy-dimethyl-propylsilane serves as a valuable reagent for creating well-defined, hydrophobic surfaces due to its controlled, monofunctional reactivity. Its moderate steric profile also suggests its potential as a silyl ether protecting group with stability intermediate between the commonly used TMS and TBS ethers. A thorough understanding of its hydrolytic behavior, coupled with stringent safety precautions, is paramount for its successful and safe application in the laboratory. This guide provides a foundational understanding to empower researchers in leveraging the unique properties of this versatile organosilane.

References

-

Gelest, Inc. n-PROPYLDIMETHYLMETHOXYSILANE. [Link]

- Gelest, Inc. Safety Data Sheet: n-PROPYLMETHYLDIMETHOXYSILANE. (2014).

-

Gelest, Inc. 3-(N,N-DIMETHYLAMINOPROPYL)TRIMETHOXYSILANE. [Link]

- Gelest, Inc. Safety Data Sheet: n-PROPYLDIMETHYL(DIMETHYLAMINO)SILANE.

- DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PMC - NIH.

- Fisher Scientific.

- Gelest, Inc. Safety Data Sheet: n-PROPYLDIMETHYLMETHOXYSILANE.

-

Wikipedia. Silyl ether. [Link]

- The Royal Society of Chemistry. Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3- cyanopropyl)pentamethylcyclotrisiloxane.

- Reversible C–H bond silylation with a neutral silicon Lewis acid. PMC - NIH.

- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

- Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Arom

- A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes

- FTIR spectra: (a) 3-mercaptopropyltrimethoxysilane (MPTMS); (b) pure silica-gel.

- A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface.

-

ChemBK. N-Propyldimethylmethoxysilane. [Link]

- Benchchem.

- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl

- A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study. PubMed.

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

- SURFACE MODIFICATION AND CHARACTERIZATION OF POLY(DIMETHYLSILOXANE) WITH A PERFLUORINATED ALKOXYSILANE FOR SELECTIVITY TOWARDS.

- Investigation of silicon Lewis acidity and design of a novel silicon Lewis acid c

- An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units

- Gelest Technical Library. Deprotection of Silyl Ethers.

- Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical. IBMC.

- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.

- The FTIR spectra of 3-mercaptopropyltrimethoxysilane

- Surface modification of silicon and polydimethylsiloxane surfaces with vapor-phase-deposited ultrathin fluorosilane films for biomedical nanodevices | Request PDF.

-

Chemistry LibreTexts. 16: Silylethers. (2021). [Link]

- Silyl-protective groups influencing the reactivity and selectivity in glycosyl

- Scheme 4. Cycles 2 and 3 for proposed mechanism for BBr3-facilitated...

- Lewis Acid Mediated Hydrosilylation on Porous Silicon Surfaces. Allen Research Group.

- Silane, trimethoxy[3-(oxiranylmethoxy)propyl]-. the NIST WebBook.

- Frustrated Lewis Pairs Comprising Nitrogen Lewis Acids for Si–H Bond Activation | Request PDF.

- 5: FT-IR spectrum of methyltrimethoxysilane (MTMS).

- Gelest, Inc. Safety Data Sheet: n-PROPYLDIMETHYLMETHOXYSILANE.

- Hydrofhobic | PDF | Properties Of W

Sources

- 1. n-PROPYLDIMETHYLMETHOXYSILANE | [gelest.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. gelest.com [gelest.com]

- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. gelest.com [gelest.com]

Methoxy-dimethyl-propylsilane: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of the Structure, Properties, Synthesis, and Applications of a Versatile Organosilane

Foreword

In the landscape of modern chemical synthesis and materials science, organosilanes represent a cornerstone class of compounds, offering a unique blend of organic reactivity and inorganic stability. Among these, Methoxy-dimethyl-propylsilane emerges as a molecule of significant interest to researchers, scientists, and drug development professionals. Its distinct molecular architecture, featuring a reactive methoxy group tethered to a silicon atom bearing both methyl and propyl substituents, endows it with a versatile chemical profile. This guide provides a comprehensive technical overview of Methoxy-dimethyl-propylsilane, delving into its core structural features, spectroscopic signature, synthetic methodologies, and its burgeoning applications in advanced scientific domains. As a Senior Application Scientist, the following narrative is constructed to bridge fundamental chemical principles with practical, field-proven insights, ensuring a self-validating and authoritative resource for the discerning scientific audience.

Molecular Structure and Physicochemical Properties

Methoxy-dimethyl-propylsilane, identified by the CAS number 18182-14-4, possesses the molecular formula C6H16OSi.[1][2][3] This formula corresponds to a molecular weight of 132.28 g/mol .[2][4] At its core, the molecule features a central silicon atom bonded to four distinct substituents: a methoxy group (-OCH3), two methyl groups (-CH3), and a propyl group (-CH2CH2CH3).

Table 1: Physicochemical Properties of Methoxy-dimethyl-propylsilane

| Property | Value | Reference(s) |

| CAS Number | 18182-14-4 | [1][2][3] |

| Molecular Formula | C6H16OSi | [2][4] |

| Molecular Weight | 132.28 g/mol | [2][4] |

| Boiling Point | 111 °C | [4] |

| Density | 0.787 g/mL | [4] |

| Appearance | Colorless liquid | [2][3] |

| InChI Key | NCHMPORHGFKNSI-UHFFFAOYSA-N | [4] |

The tetrahedral arrangement of these groups around the silicon atom dictates the molecule's three-dimensional conformation and its subsequent reactivity. The silicon-oxygen bond is a key feature, rendering the methoxy group susceptible to hydrolysis, a characteristic reaction of alkoxysilanes. The non-polar propyl and methyl groups contribute to the compound's overall lipophilicity.

Figure 1: 2D structural representation of Methoxy-dimethyl-propylsilane.

Spectroscopic Characterization

The elucidation of the structure of Methoxy-dimethyl-propylsilane is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Methoxy-dimethyl-propylsilane is expected to exhibit distinct signals corresponding to the different proton environments. The methoxy protons (-OCH3) would appear as a singlet, typically in the range of 3.5-4.0 ppm. The two methyl groups attached to the silicon atom are chemically equivalent and would present as a single sharp singlet at a significantly upfield region, generally between 0.0 and 0.5 ppm, due to the electropositive nature of silicon. The propyl group would show a more complex pattern: a triplet for the terminal methyl protons (-CH3), a multiplet (sextet) for the central methylene protons (-CH2-), and another triplet for the methylene protons adjacent to the silicon atom (-Si-CH2-). The chemical shift of these propyl protons would be influenced by their proximity to the silicon atom.

-

¹³C NMR: The carbon-13 NMR spectrum would display four distinct signals. The carbon of the methoxy group would resonate in the region of 50-60 ppm. The two equivalent methyl carbons attached to silicon would appear as a single peak in the upfield region, typically between -5 and 5 ppm. The three carbons of the propyl group would each give a separate signal, with the carbon directly bonded to silicon appearing at a lower chemical shift compared to the other two carbons in the alkyl chain.

-

²⁹Si NMR: Silicon-29 NMR spectroscopy provides direct information about the silicon environment. For Methoxy-dimethyl-propylsilane, a single resonance is expected, and its chemical shift would be indicative of a silicon atom bonded to one oxygen and three carbon atoms.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Methoxy-dimethyl-propylsilane would likely show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would be a key identifier. Common fragmentation pathways for organosilanes include the loss of alkyl or alkoxy groups. Expected fragments would include ions resulting from the loss of a methyl radical ([M-15]+), a propyl radical ([M-43]+), and a methoxy radical ([M-31]+). The base peak is often the [M-15]+ ion due to the relative stability of the resulting silicon-centered cation.

Infrared (IR) Spectroscopy

The infrared spectrum of Methoxy-dimethyl-propylsilane would exhibit characteristic absorption bands that confirm the presence of its functional groups. Key absorptions would include:

-

Si-O-C stretching: A strong band typically observed in the 1080-1100 cm⁻¹ region.

-

C-H stretching (alkyl): Multiple bands in the 2850-2960 cm⁻¹ range.

-

Si-C stretching: Bands in the 750-850 cm⁻¹ region, often characteristic of the Si-(CH3)2 group.

-

CH3 bending: Absorptions around 1460 cm⁻¹ and 1375 cm⁻¹.

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of Methoxy-dimethyl-propylsilane can be achieved through several established routes in organosilicon chemistry. A common and efficient method involves the reaction of a corresponding chlorosilane with methanol.

Experimental Protocol: Synthesis via Methanolysis of Chloro-dimethyl-propylsilane

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet is charged with chloro-dimethyl-propylsilane in an anhydrous, non-polar solvent such as hexane or toluene.

-

Reagent Addition: A stoichiometric amount of anhydrous methanol, often in the presence of a tertiary amine base like triethylamine or pyridine to act as an HCl scavenger, is added dropwise to the stirred solution of the chlorosilane at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove the precipitated amine hydrochloride salt. The filtrate is then washed with water to remove any remaining salts and dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure Methoxy-dimethyl-propylsilane.

Figure 2: Synthesis of Methoxy-dimethyl-propylsilane.

Chemical Reactivity

The reactivity of Methoxy-dimethyl-propylsilane is primarily governed by the Si-O bond. As a typical alkoxysilane, it undergoes hydrolysis in the presence of water, which can be catalyzed by either acid or base. This reaction leads to the formation of a silanol (dimethyl-propyl-silanol) and methanol. The resulting silanol is often unstable and can undergo self-condensation to form a disiloxane. This hydrolytic instability is a critical consideration in its handling and application.

The compound can also participate in transesterification reactions with other alcohols, leading to the exchange of the methoxy group. Under appropriate conditions, the Si-C bonds can be cleaved, although this generally requires more forcing conditions.

Applications in Research and Development

The unique structural attributes of Methoxy-dimethyl-propylsilane make it a valuable tool in various scientific and technological fields, particularly for researchers and professionals in drug development.

Surface Modification of Drug Delivery Systems

A significant application of alkoxysilanes lies in the surface functionalization of drug carriers such as silica nanoparticles, quantum dots, and other inorganic nanomaterials. The methoxy group of Methoxy-dimethyl-propylsilane can react with surface hydroxyl groups on these materials, forming stable covalent bonds. This process allows for the introduction of propyl and dimethylsilyl functionalities onto the surface, thereby modifying its properties. For instance, increasing the hydrophobicity of a drug carrier can enhance its loading capacity for lipophilic drugs and influence its interaction with biological membranes.[5]

Silyl Ethers as Protecting Groups and Prodrug Linkers

Silyl ethers are widely employed as protecting groups for hydroxyl functionalities in complex organic synthesis, a common practice in the development of active pharmaceutical ingredients (APIs).[6] While Methoxy-dimethyl-propylsilane itself is not a silylating agent, its derivatives can be. More directly, the principles of silyl ether chemistry are highly relevant to drug delivery. Silyl ethers can be used as acid-sensitive linkers to create prodrugs.[7][8] A drug molecule containing a hydroxyl group can be attached to a silyl ether moiety. In the acidic environment of a tumor or within the endosomes of cells, the silyl ether linkage can be cleaved, releasing the active drug in a targeted manner.[7] The rate of this release can be tuned by modifying the steric and electronic properties of the substituents on the silicon atom.[7][8]

Intermediate in the Synthesis of Complex Molecules

Methoxy-dimethyl-propylsilane can serve as a versatile chemical intermediate in the synthesis of more complex organosilicon compounds and other organic molecules.[9][10][11] Its reactivity allows for its incorporation into larger molecular frameworks, providing a means to introduce a dimethyl-propylsilyl group. This can be advantageous for altering the solubility, stability, and biological activity of a target molecule.

Conclusion

Methoxy-dimethyl-propylsilane stands as a valuable and versatile compound for the scientific community. Its well-defined structure, characterized by a reactive methoxy group and tunable alkyl substituents on a central silicon atom, provides a powerful tool for a range of applications. From the fundamental modification of surfaces to enhance drug delivery to its role as a key intermediate in complex organic synthesis, this organosilane offers significant potential for innovation. A thorough understanding of its spectroscopic properties, synthetic routes, and chemical reactivity, as detailed in this guide, is paramount for its effective and safe utilization in the laboratory and beyond. As research in materials science and drug development continues to advance, the importance of such well-characterized and versatile chemical entities will undoubtedly continue to grow.

References

-

Gratton, S. E. A., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society. [Link]

-

Poon, Z., et al. (2011). Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. PMC. [Link]

-

RSC Medicinal Chemistry. (2024). The role of silicon in drug discovery: a review. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (2023). Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation in Polymerization and Surface Modification. NIH. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups: A Promising Building-Block for the Design of Multifunctional Silica Nanoparticles. NIH. [Link]

-

MDPI. (2026). Magnetic Nanocarriers with ICPTES- and GPTMS-Functionalized Quaternary Chitosan for pH-Responsive Doxorubicin Release. MDPI. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. MOPA as a Versatile Chemical Intermediate for Synthesis and Formulation. [Link]

-

National Center for Biotechnology Information. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. NIH. [Link]

-

Wikipedia. Silyl ether. [Link]

- Google Patents. Process for synthesis of methoxy substituted methylsilanes.

-

Gelest, Inc. n-PROPYLDIMETHYLMETHOXYSILANE. [Link]

-

National Institute of Standards and Technology. Silane, trimethoxy[3-(oxiranylmethoxy)propyl]-. [Link]

-

National Center for Biotechnology Information. (2023). Slippery Alkoxysilane Coatings for Antifouling Applications. NIH. [Link]

-

National Institute of Standards and Technology. Silane, dimethyl(2-hexyloxy)propoxy-. [Link]

- Google Patents. Synthesis method of methyldimethoxy silane.

-

ZM Silane Limited. (2025). Organic Synthesis Drug Intermediates. ZM Silane Limited. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Methoxypropylamine (MOPA) as a Pharmaceutical Intermediate. [Link]

Sources

- 1. DIMETHYLMETHOXY-N-PROPYLSILANE | 18182-14-4 [amp.chemicalbook.com]

- 2. dakenam.com [dakenam.com]

- 3. dakenchem.com [dakenchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to Methoxy-dimethyl-propylsilane for Advanced Research and Development

This guide provides an in-depth exploration of Methoxy-dimethyl-propylsilane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical identity, physicochemical properties, synthesis, and diverse applications, with a particular focus on its role in modern scientific innovation.

Core Identification: CAS Number and Synonyms

At the heart of any chemical discourse is the precise identification of the compound. Methoxy-dimethyl-propylsilane is cataloged under the following identifiers:

-

Synonyms:

Physicochemical Properties

Understanding the physical and chemical characteristics of Methoxy-dimethyl-propylsilane is paramount for its effective application and safe handling. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₆OSi | [2] |

| Molecular Weight | 132.28 g/mol | [2] |

| Boiling Point | 94-96 °C/mmHg | [2] |

| Density | 0.787 g/mL | [2] |

| Refractive Index | 1.3927 | [2] |

Synthesis of Alkoxysilanes: A Mechanistic Overview

The synthesis of alkoxysilanes like Methoxy-dimethyl-propylsilane is pivotal to their application. While specific industrial synthesis routes for this exact molecule are proprietary, the general methodologies for related compounds, such as trimethoxy(propyl)silane, provide a strong foundational understanding. The two primary routes are hydrosilylation and the use of Grignard reagents.[3]

Hydrosilylation

Hydrosilylation is a dominant and highly efficient method for creating silicon-carbon bonds.[3] This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a platinum complex.[3] For a propyl-substituted silane, this would involve the reaction of a corresponding hydrosilane with propene.[3]

Caption: Hydrosilylation pathway for forming a propyl-substituted silane.

Grignard Reaction

An alternative approach involves the use of a Grignard reagent, such as propylmagnesium bromide, reacting with a suitable methoxy-containing chlorosilane. This nucleophilic substitution reaction is a cornerstone of organometallic chemistry for forming carbon-silicon bonds.[3]

Applications in Scientific Research and Drug Development

The dual functionality of Methoxy-dimethyl-propylsilane, possessing both a hydrolyzable methoxy group and a stable propyl group, makes it a valuable compound in various scientific fields.

Surface Modification and Coatings

Organofunctional alkoxysilanes are widely used as coupling agents to enhance adhesion between organic polymers and inorganic substrates.[4][5] The methoxy group can hydrolyze to form reactive silanol groups, which then condense with hydroxyl groups on surfaces like glass, metal oxides, or ceramics to form stable covalent bonds. The propyl group provides a hydrophobic, organic-compatible interface. This is critical in the development of advanced materials and coatings with tailored surface properties.[5] Silane-derived coatings are noted for their hydrophobicity while maintaining permeability to water vapor, which is beneficial for protecting underlying structures.[2]

Role in Pharmaceutical and Biomedical Applications

While direct applications in drug molecules are less common, the methoxy group itself is a prevalent substituent in many approved drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability.[6] Silanes, in a broader sense, are instrumental in pharmaceutical research and development:

-

Drug Delivery Systems: Surface modification of nanoparticles or other drug carriers with silanes can improve their stability, biocompatibility, and targeting capabilities.

-

Diagnostics and Separations: The ability to functionalize surfaces is crucial in the preparation of specialized chromatography columns and diagnostic arrays.[2]

-

Biomaterial Engineering: Silanization is a key technique for preparing biocompatible surfaces on medical implants and devices to promote tissue integration and reduce foreign body response.

Caption: Key application areas of Methoxy-dimethyl-propylsilane.

Experimental Protocol: Surface Silanization

This protocol provides a generalized procedure for the modification of a hydroxyl-bearing substrate (e.g., glass or silicon wafer) using an alkoxysilane like Methoxy-dimethyl-propylsilane.

Objective: To create a hydrophobic surface layer covalently bound to the substrate.

Materials:

-

Substrate (glass slides, silicon wafers)

-

Methoxy-dimethyl-propylsilane

-

Anhydrous toluene or similar aprotic solvent

-

Deionized water

-

Isopropanol

-

Nitrogen or argon gas

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Oven

Procedure:

-

Substrate Cleaning and Activation:

-

Thoroughly clean the substrate by sonicating in isopropanol and then deionized water.

-

Dry the substrate with a stream of nitrogen.

-

Activate the surface by immersing in Piranha solution for 30 minutes to generate hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse extensively with deionized water and dry with nitrogen.

-

-

Silanization Reaction:

-

Prepare a 1-5% (v/v) solution of Methoxy-dimethyl-propylsilane in anhydrous toluene in a sealed reaction vessel.

-

Place the activated, dry substrates into the solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature, or for 30-60 minutes at 60-80°C, under an inert atmosphere (nitrogen or argon). The methoxy groups will hydrolyze with trace water on the surface and condense with the substrate's hydroxyl groups.

-

-

Post-Reaction Workup:

-

Remove the substrates from the silane solution.

-

Rinse with fresh anhydrous toluene to remove any unbound silane.

-

Cure the silane layer by baking in an oven at 110-120°C for 30-60 minutes. This promotes further cross-linking of the siloxane layer.

-

The resulting surface should exhibit increased hydrophobicity, which can be confirmed by contact angle measurements.

-

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. Based on safety data for similar alkoxysilanes:

-

Hazards: Alkoxysilanes are often flammable liquids and vapors.[7][8] They can cause skin and serious eye irritation or damage.[7] They are also sensitive to moisture, reacting to release methanol.[9]

-

Handling: Use in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[7] Keep away from heat, sparks, and open flames.[8] All equipment should be properly grounded to prevent static discharge.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Protect from moisture.[7]

Conclusion

Methoxy-dimethyl-propylsilane is a valuable chemical tool for researchers and scientists. Its well-defined structure and versatile reactivity enable a wide range of applications, particularly in surface science, materials engineering, and as a component in the broader landscape of pharmaceutical development. A thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in innovative research.

References

-

PubChem. N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine. Available from: [Link].

-

Gelest, Inc. n-PROPYLDIMETHYLMETHOXYSILANE. Available from: [Link].

-

Fisher Scientific. Safety Data Sheet - Silane, dimethoxydimethyl-. Available from: [Link].

-

PubChem. [Dimethyl-[methyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilyl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane. Available from: [Link].

-

PubChem. (3-Aminopropyl)dimethylmethoxysilane. Available from: [Link].

-

NIST WebBook. Silane, trimethoxy[3-(oxiranylmethoxy)propyl]-. Available from: [Link].

-

INNO SPECIALTY CHEMICALS. Trimethoxy(propyl)silane: A Promising Chemical for Surface Modification and Coatings. Available from: [Link].

- Google Patents. US5084589A - Process for synthesis of methoxy substituted methylsilanes.

-

PubMed. The role of the methoxy group in approved drugs. Available from: [Link].

-

MDPI. Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. Available from: [Link].

Sources

- 1. DIMETHYLMETHOXY-N-PROPYLSILANE | 18182-14-4 [amp.chemicalbook.com]

- 2. n-PROPYLDIMETHYLMETHOXYSILANE | [gelest.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trimethoxy 3-(methylamino)propyl silane 95 3069-25-8 [sigmaaldrich.com]

- 5. innospk.com [innospk.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.de [fishersci.de]

- 10. fishersci.com [fishersci.com]

Navigating the Unseen: A Technical Guide to the Safe Laboratory Handling of Methoxy-Dimethyl-Propylsilane

For Researchers, Scientists, and Drug Development Professionals

Unveiling the Profile: Chemical Identity and Properties

Methoxy-dimethyl-propylsilane belongs to the organomethoxysilane chemical family. These compounds are characterized by the presence of a methoxy group (-OCH3) and alkyl groups attached to a central silicon atom. The propyl group can exist as either an n-propyl or an isopropyl isomer, which may slightly alter the physical properties.

A critical characteristic of organomethoxysilanes is their reactivity with water and moisture. This hydrolysis reaction liberates methanol, a toxic and flammable alcohol.[1][2][3] Understanding this reactivity is fundamental to the safe handling and storage of these compounds.

| Property | Value (for related compounds) | Source |

| Chemical Family | Organomethoxysilane | [1][2][3] |

| Physical State | Liquid | [1][2][3] |

| Reactivity | Reacts with water and moisture to liberate methanol. | [1][2][3] |

| Primary Hazards | Flammable liquid and vapor, Causes serious eye irritation, May cause skin and respiratory irritation. | [1][3][4] |

The Hierarchy of Hazard Control: A Proactive Approach to Safety

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to mitigating risk at multiple levels. The hierarchy of controls, a foundational concept in industrial hygiene, provides a framework for implementing the most effective safety measures.

Figure 1: The Hierarchy of Controls for mitigating laboratory hazards.

-

Elimination and Substitution: While complete elimination of Methoxy-dimethyl-propylsilane may not be feasible if it is a critical reagent, consider if a less hazardous substitute with similar reactivity could be used.

-

Engineering Controls: These are physical changes to the workspace to isolate personnel from hazards.

-

Fume Hood: All work with Methoxy-dimethyl-propylsilane should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to prevent the accumulation of flammable and potentially irritating vapors.[1][2]

-

Ventilation: Ensure local exhaust or general room ventilation is adequate.[1][2]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][2][3]

-

-

Administrative Controls: These are work policies and procedures to reduce exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: All personnel handling the substance must be thoroughly trained on its hazards and safe handling procedures.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with Methoxy-dimethyl-propylsilane.

| PPE | Specifications and Rationale | Source |

| Hand Protection | Neoprene or nitrile rubber gloves are recommended. These materials provide good resistance to many organic silicon compounds. Always inspect gloves for tears or punctures before use. | [1][2][3] |

| Eye Protection | Chemical goggles or a face shield must be worn. Contact lenses should not be worn as they can trap vapors against the eye. | [1][2][3] |

| Skin and Body Protection | Wear a lab coat or suitable protective clothing to prevent skin contact. | [1][2][3] |

| Respiratory Protection | If there is a risk of inhalation, a NIOSH-certified organic vapor respirator is recommended.[3] The specific cartridge type should be selected based on a thorough risk assessment. | [1][2] |

In the Laboratory: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is non-negotiable when working with organomethoxysilanes.

Handling

-

Avoid Contact: Prevent all eye and skin contact, and do not breathe vapors or mist.[1][2]

-

Inert Atmosphere: For transfers, it is good practice to work under a dry, inert atmosphere of nitrogen or argon to prevent hydrolysis from atmospheric moisture.

-

Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge, which can ignite flammable vapors.[1][4] Use only non-sparking tools.[1][4]

-

Hygiene: Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4]

-

Temperature: Store in a cool place, away from heat and direct sunlight.[4]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][4] "No smoking" policies should be strictly enforced in storage areas.[1][4]

-

Incompatible Materials: Store away from incompatible materials such as oxidizing agents, acids, and water/moisture.[5]

When Things Go Wrong: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Accidental Release Measures

In the event of a spill, the following workflow should be initiated:

Sources

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Methoxy-dimethyl-propylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the core chemical mechanisms governing the hydrolysis and condensation of methoxy-dimethyl-propylsilane. It details the reaction pathways, influencing factors, and quantitative kinetics, supported by established experimental protocols for analysis. This document is intended to serve as a foundational resource for professionals utilizing silane chemistry in surface modification, material science, and advanced drug delivery systems.

Core Principles: A Two-Act Play of Hydrolysis and Condensation

The transformation of methoxy-dimethyl-propylsilane from a monomeric species into a polymeric polysiloxane network is a complex process governed by two fundamental, sequential reactions: hydrolysis and condensation.[1][2] The overall process is often referred to as a sol-gel reaction.

Act I: Hydrolysis - The Birth of a Reactive Intermediate

The initial and rate-determining step is the hydrolysis of the methoxy group (–OCH₃) attached to the silicon atom. In this reaction, a water molecule cleaves the Si–O–C bond, replacing the methoxy group with a hydroxyl group (–OH), yielding a reactive dimethyl-propyl-silanol intermediate.[1][3] This process liberates methanol as a byproduct.

Reaction Scheme:

CH₃CH₂CH₂–Si(CH₃)₂(OCH₃) + H₂O ⇌ CH₃CH₂CH₂–Si(CH₃)₂(OH) + CH₃OH

This seemingly simple step is the gateway to the formation of the siloxane polymer. The dimethyl-propyl-silanol is a transient species, highly prone to self-condensation, especially in the presence of acid or base catalysts.[4]

Act II: Condensation - Building the Siloxane Backbone

Following hydrolysis, the newly formed and highly reactive silanol groups undergo condensation to form stable siloxane bridges (Si–O–Si).[1][2] This is the polymerization step that constructs the inorganic network. Condensation can proceed through two primary pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. 2 [CH₃CH₂CH₂–Si(CH₃)₂(OH)] ⇌ (CH₃)₂(propyl)Si–O–Si(propyl)(CH₃)₂ + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a methoxy group on an unhydrolyzed or partially hydrolyzed silane to form a siloxane bond and a molecule of methanol. CH₃CH₂CH₂–Si(CH₃)₂(OH) + CH₃CH₂CH₂–Si(CH₃)₂(OCH₃) ⇌ (CH₃)₂(propyl)Si–O–Si(propyl)(CH₃)₂ + CH₃OH

The prevalence of each condensation pathway is dictated by the reaction conditions, particularly the water-to-silane ratio and the catalyst used.

The Mechanism in Detail: An Exploration of Catalytic Pathways

The hydrolysis and condensation of methoxy-dimethyl-propylsilane are catalyzed by both acids and bases, with the reaction rate being minimal at a neutral pH of around 7.[5][6] The catalytic mechanism significantly influences the reaction kinetics and the structure of the resulting polysiloxane.

Acid-Catalyzed Mechanism

Under acidic conditions, the oxygen atom of the methoxy group is protonated in a rapid equilibrium step. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.[2][5] The reaction generally proceeds via an SN2-type mechanism.[7]

Acid catalysis typically accelerates the hydrolysis reaction while having a less pronounced effect on the condensation of silanols, allowing for a build-up of the silanol intermediate.[6]

Figure 1: Acid-catalyzed hydrolysis and condensation of methoxy-dimethyl-propylsilane.

Base-Catalyzed Mechanism

In alkaline media, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom.[2][5] This forms a pentacoordinate silicon intermediate which then expels a methoxide ion. The methoxide ion subsequently abstracts a proton from a water molecule to generate methanol and regenerate the hydroxide catalyst.

Base catalysis generally promotes both hydrolysis and condensation reactions, often leading to more rapid gelation and the formation of more highly branched and condensed structures.[5]

Figure 2: Base-catalyzed hydrolysis and condensation of methoxy-dimethyl-propylsilane.

Key Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are not solely dependent on the catalyst. Several other experimental parameters play a crucial role and can be modulated to control the final properties of the polysiloxane material.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Underlying Rationale |

| pH | Increases significantly under acidic and basic conditions; minimum around pH 7.[5][6] | Generally follows the same trend as hydrolysis, but the relative rates differ.[5] | Catalysis by H⁺ and OH⁻ ions. |

| Catalyst | Type and concentration are critical for controlling the rate.[6] | The same catalyst often influences condensation, but with different efficiencies.[8] | Catalysts lower the activation energy of the reaction. |

| Water-to-Silane Ratio | Higher ratios can increase the rate up to a certain point due to higher reactant concentration.[6] | Can influence the equilibrium between silanols and siloxanes. | Stoichiometry and Le Chatelier's principle. |

| Solvent | Co-solvents like ethanol or methanol are often required for miscibility and can influence kinetics.[6][9] | Solvent polarity can affect the stability of transition states. | Solvation effects and reactant solubility. |

| Temperature | Increases with temperature.[6] | Increases with temperature. | Arrhenius equation; higher kinetic energy of molecules. |

| Steric and Inductive Effects | The propyl and two methyl groups on the silicon atom influence its accessibility and electrophilicity.[2][5] | Steric hindrance from the alkyl groups can slow down the condensation reaction.[2] | Larger alkyl groups can sterically hinder the approach of nucleophiles. |

Experimental Protocols for Monitoring the Reaction

Precise control and monitoring of the hydrolysis and condensation reactions are paramount for reproducible synthesis of polysiloxanes with desired properties.

In-situ Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for real-time tracking of the concentrations of various species in the reaction mixture.

-

¹H NMR: Can be used to monitor the disappearance of the methoxy protons of the silane and the appearance of the methyl protons of the methanol byproduct.

-

²⁹Si NMR: Provides detailed information about the silicon environment, allowing for the quantification of the starting silane, the silanol intermediate, and various siloxane species (dimers, trimers, etc.).[10]

Methodology:

-

Sample Preparation: Prepare a solution of methoxy-dimethyl-propylsilane in a suitable solvent system (e.g., an 80:20 w/w ethanol/water mixture) in an NMR tube.[6] The final concentration of the silane can be varied (e.g., 2-10 wt%).

-

Catalyst Addition: Introduce a catalytic amount of acid (e.g., HCl) or base (e.g., potassium carbonate) to initiate the reaction.[6]

-

Data Acquisition: Acquire ¹H and ²⁹Si NMR spectra at regular time intervals at a controlled temperature.

-

Kinetic Modeling: Integrate the relevant peaks in the spectra to determine the concentration of each species over time. Plotting these concentrations versus time allows for the determination of reaction rates and the construction of a kinetic model.[3]

Figure 3: Workflow for monitoring silane hydrolysis and condensation by NMR spectroscopy.

Gas Chromatography (GC)

GC can be employed to monitor the consumption of the volatile starting silane and the formation of the methanol byproduct. This technique is particularly useful for tracking the initial stages of hydrolysis.

Concluding Remarks for the Advanced Practitioner

The hydrolysis and condensation of methoxy-dimethyl-propylsilane are intricate processes that are fundamental to its utility in advanced applications. The transformation from a simple monomer to a complex polysiloxane network is a journey that can be precisely navigated by controlling key reaction parameters. A thorough understanding of the underlying mechanisms, the influence of catalysts, and the ability to monitor the reaction kinetics in real-time are essential for the rational design and synthesis of siloxane-based materials with tailored properties for applications ranging from surface functionalization to the development of novel drug delivery vehicles.

References

-

The mechanism for the DMDMS (dimethyldimethoxysilane) reactions with... ResearchGate. [Link]

-

HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. C.J. BRINKER. [Link]

- Preparation method of polydimethylsiloxane.

- Methods for preparing dimethyl silanediol.

-

Dimethylsilanediol (DMSD) Source Assessment and Mitiga-tion on ISS: Estimated Contributions from Personal Hygiene Products Contain. NASA. [Link]

-

Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. SciELO. [Link]

-

Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. ResearchGate. [Link]

-

The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. [Link]

-

Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications. PMC. [Link]

-

Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. Wiley Online Library. [Link]

-

Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. OUCI. [Link]

-

How is Polydimethylsiloxane (PDMS) Manufactured? Silico®. [Link]

-

Principles of hydrolysis and condensation reaction of alkoxysilanes. ResearchGate. [Link]

- Separation of dimethylsilanediol from dimethylsilanediol containing diluted hydrochloric acid comprises distillative condensation of the diluted hydrochloric acid and separation of e.g. vapor containing cyclic polydimethylsiloxane.

-

Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]

-

Volatilization of dimethylsilanediol (DMSD) under environmentally relevant conditions: Sampling method and impact of water and soil materials. PubMed. [Link]

-

The Hydrolysis of Methoxysilanes. Dimethylsilanediol. Journal of the American Chemical Society. [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [Link]

-

Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US2717258A - Methods for preparing dimethyl silanediol - Google Patents [patents.google.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. gelest.com [gelest.com]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

solubility of Methoxy-dimethyl-propylsilane in organic solvents

An In-Depth Technical Guide to the Solubility of Methoxy-dimethyl-propylsilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-dimethyl-propylsilane is a member of the versatile class of organosilicon compounds known as alkoxysilanes. Its unique molecular structure, featuring a reactive methoxy group attached to a silicon atom and a stable propyl group, makes it a valuable reagent and intermediate in a variety of applications, including surface modification, as a coupling agent, and in the synthesis of complex molecules. Understanding the solubility of methoxy-dimethyl-propylsilane in organic solvents is paramount for its effective use, enabling precise control over reaction conditions, formulation development, and purification processes.

This guide provides a comprehensive overview of the solubility characteristics of methoxy-dimethyl-propylsilane, grounded in the fundamental principles of physical organic chemistry and silane reactivity. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the theoretical framework governing its solubility and provides detailed experimental protocols for its empirical determination.

The Theoretical Framework of Solubility for Alkoxysilanes

The solubility of a substance is governed by the principle of "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity.[1] Methoxy-dimethyl-propylsilane is a moderately polar molecule. The silicon-oxygen bond is polar, while the silicon-carbon and carbon-hydrogen bonds are nonpolar. The overall polarity is a composite of these features.

The propyl and dimethyl groups contribute to the nonpolar character of the molecule, suggesting good solubility in nonpolar organic solvents such as toluene and hexane.[1] The methoxy group, on the other hand, introduces polarity and the potential for hydrogen bonding with protic solvents, although this is weaker than for hydroxyl groups. Therefore, methoxy-dimethyl-propylsilane is expected to be readily miscible with a wide range of common organic solvents, from nonpolar to polar aprotic. Its solubility in polar protic solvents like alcohols is also expected to be high, though its reactivity in these solvents must be considered.

The Critical Role of Hydrolysis and Condensation

A crucial aspect of handling methoxy-dimethyl-propylsilane, and indeed all alkoxysilanes, is their susceptibility to hydrolysis and condensation reactions, particularly in the presence of water.[2] Most organic solvents contain trace amounts of water unless rigorously dried, and this water can initiate these reactions.

Hydrolysis: The methoxy group can react with water to form a silanol (a silicon-containing alcohol) and methanol. This reaction can be catalyzed by acids or bases.[3]

Condensation: The newly formed, reactive silanols can then condense with each other or with unreacted methoxy-dimethyl-propylsilane to form siloxane bonds (Si-O-Si), releasing water or methanol as a byproduct.[4]

These reactions have significant implications for solubility. The formation of larger, more polar siloxane oligomers can lead to a decrease in solubility in nonpolar solvents, potentially resulting in the formation of precipitates or gels over time.[5] Therefore, for applications requiring long-term solution stability, it is imperative to use dry solvents and handle the silane under an inert atmosphere (e.g., nitrogen or argon).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. gelest.com [gelest.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

synthesis routes for Methoxy-dimethyl-propylsilane

An In-depth Technical Guide to the Synthesis of Methoxy-dimethyl-propylsilane

Abstract

Methoxy-dimethyl-propylsilane ((CH₃O)Si(CH₃)₂C₃H₇) is a functional organosilane with growing importance in materials science, serving as a key intermediate and surface modification agent. Its unique structure, combining a hydrolyzable methoxy group with stable alkyl substituents, allows for the formation of durable siloxane bonds while maintaining a defined organic interface. This guide provides a comprehensive overview of the principal synthetic routes to Methoxy-dimethyl-propylsilane, designed for researchers, scientists, and professionals in chemical and drug development. We delve into the core methodologies, including the methanolysis of chlorosilanes, catalytic hydrosilylation, and Grignard-based approaches. Each section offers a detailed examination of reaction mechanisms, causality behind experimental choices, step-by-step protocols, and a critical evaluation of the advantages and limitations inherent to each route.

Introduction: The Molecular Architecture and Utility of Methoxy-dimethyl-propylsilane

Organosilanes are pivotal in bridging the interface between organic and inorganic materials. Methoxy-dimethyl-propylsilane is a member of this class, characterized by a central silicon atom bonded to two methyl groups, a propyl group, and a single methoxy group. The methoxy group provides a reactive site for hydrolysis and condensation, leading to the formation of stable Si-O-Si (siloxane) networks on inorganic substrates like glass, metal oxides, and silica. The dimethylpropyl portion of the molecule imparts a stable, non-polar character to the modified surface. This dual functionality makes it a valuable compound for creating hydrophobic surfaces, improving the dispersion of inorganic fillers in polymer matrices, and serving as a versatile chemical intermediate. The selection of an appropriate synthesis route is paramount and is dictated by factors such as scale, required purity, cost of starting materials, and available equipment.

Core Synthesis Routes

Three primary strategies have been established for the synthesis of Methoxy-dimethyl-propylsilane, each with distinct mechanistic pathways and practical considerations.

Route 1: Methanolysis of Chloro-dimethyl-propylsilane

This is the most direct and common laboratory-scale synthesis, relying on the nucleophilic substitution of a chlorine atom on a silicon center by a methoxy group. The readily available precursor, Chloro-dimethyl-propylsilane, is treated with methanol to yield the desired product and hydrogen chloride (HCl) as a byproduct.[1][2]

2.1.1. Reaction Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism at the silicon center. The oxygen atom of methanol acts as a nucleophile, attacking the electrophilic silicon atom. This leads to the formation of a pentacoordinate silicon intermediate, which then expels a chloride ion to form the product.

The primary challenge in this synthesis is the management of the HCl byproduct. The generated HCl can catalyze the undesirable condensation of the product or react with the methanol to form methyl chloride and water, which can further hydrolyze the silanes. Therefore, the removal or neutralization of HCl is critical for achieving high yields and purity.[3] Common strategies include:

-

Use of a Stoichiometric Base: A tertiary amine, such as triethylamine or pyridine, is added to the reaction mixture to sequester the HCl as a stable ammonium salt, which can be easily filtered off.

-

In-situ Neutralization: Utilizing metallic magnesium, which reacts with the generated HCl to form magnesium chloride and hydrogen gas, effectively removing the acid from the reaction medium.[3]

-

Reaction with Sodium Methoxide: Using pre-formed sodium methoxide instead of methanol provides a more potent nucleophile and avoids the generation of free HCl, forming sodium chloride as an easily removable solid byproduct.

Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.

2.2.2. Detailed Experimental Protocol

-

Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature/pressure controls is used.

-

Reagent Charging: The autoclave is charged with dimethylmethoxysilane and a catalytic amount of Speier's catalyst (typically in the ppm range relative to the silane).

-

Reaction: The reactor is sealed, purged with nitrogen, and then pressurized with propene gas. The mixture is heated to 80-120°C. The reaction is exothermic, and cooling may be required to maintain the target temperature.

-

Monitoring: The reaction progress is monitored by the drop in pressure as propene is consumed.

-

Work-up: After the reaction is complete, the reactor is cooled, and any excess propene is safely vented.

-

Purification: The crude product is filtered to remove the catalyst residues and then purified by fractional distillation.

Route 3: Grignard Reaction

The Grignard reaction is a classic organometallic method for forming carbon-carbon and carbon-heteroatom bonds. [4]To synthesize Methoxy-dimethyl-propylsilane, a propyl Grignard reagent (e.g., n-propylmagnesium bromide) is reacted with a silicon electrophile such as chloro-dimethyl-methoxysilane.

2.3.1. Reaction Mechanism and Rationale

The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent source of a propyl nucleophile (formally a propyl anion). This nucleophile attacks the electrophilic silicon atom of the methoxysilane precursor, displacing a leaving group. The choice of leaving group is critical. While a methoxy group could be displaced, a chloride is a far superior leaving group. Therefore, the most logical precursor is chloro-dimethyl-methoxysilane.

The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by any protic species like water or alcohols. The solvent is typically an anhydrous ether, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent.

Caption: Grignard synthesis of Methoxy-dimethyl-propylsilane.

2.3.2. Detailed Experimental Protocol

-

Grignard Reagent Preparation: In a dry, nitrogen-flushed three-necked flask, magnesium turnings (1.1 eq) are suspended in anhydrous THF. A small crystal of iodine can be added as an initiator. A solution of 1-bromopropane (1.0 eq) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.

-

Reaction: The prepared Grignard solution is cooled in an ice bath. A solution of chloro-dimethyl-methoxysilane (0.9 eq) in anhydrous THF is added dropwise, keeping the temperature below 20°C.

-

Quenching: After stirring for several hours at room temperature, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the residue is purified by fractional distillation under reduced pressure.

Comparative Analysis of Synthesis Routes

The optimal choice of synthesis route depends on the specific requirements of the application, including scale, cost, and purity.

| Feature | Route 1: Methanolysis | Route 2: Hydrosilylation | Route 3: Grignard Reaction |

| Starting Materials | Chloro-dimethyl-propylsilane, Methanol | Dimethylmethoxysilane, Propene | 1-Bromopropane, Mg, Chloro-dimethyl-methoxysilane |

| Typical Yield | Good to Excellent (80-95%) | Excellent (>90%) | Good (70-85%) |

| Key Advantages | Simple procedure, readily available starting materials, good for lab scale. | High atom economy, industrially scalable, clean reaction. | Versatile for creating various Si-C bonds, well-established chemistry. |

| Key Disadvantages | Production of corrosive HCl byproduct, requires base or scavenger. | Requires high-pressure equipment, expensive catalyst, potential for isomerization. | Requires strictly anhydrous conditions, multi-step process, generates magnesium salts waste. |

| Scale of Operation | Laboratory to Pilot Scale | Industrial Scale | Laboratory to Pilot Scale |

| Safety Concerns | Handling of corrosive HCl, flammable solvents. | Handling of flammable propene gas under pressure, pyrophoric potential of some catalysts. | Highly reactive Grignard reagent, flammable ether solvents, exothermic reaction. |

Conclusion

The synthesis of Methoxy-dimethyl-propylsilane can be effectively achieved through several distinct chemical pathways. The methanolysis of Chloro-dimethyl-propylsilane offers a straightforward and high-yielding route for laboratory-scale synthesis, provided the HCl byproduct is managed effectively. For large-scale industrial production, catalytic hydrosilylation is the superior method due to its high atom economy and efficiency, despite the need for specialized equipment. The Grignard reaction , while a cornerstone of organosilicon chemistry, is generally more complex and less atom-economical for this specific target compared to the other routes but remains a viable option. The selection of the optimal synthesis strategy requires a careful evaluation of the desired scale, economic constraints, and safety infrastructure available to the research or manufacturing team.

References

-

Laine, R. M., et al. (2021). From SiO₂ to Alkoxysilanes for the Synthesis of Useful Chemicals. ACS Omega. (URL: [Link])

-

ResearchGate. (n.d.). Synthesis scheme for the preparation of alkoxy- or chlorosilanes. Retrieved from ResearchGate. (URL: [Link])

- Google Patents. (2001).

-

Ioffe, S. L., et al. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. Molecules. (URL: [Link])

-

Temnikov, M. N., et al. (2023). Direct synthesis of alkoxysilanes: current state, challenges and prospects. ResearchGate. (URL: [Link])

-

Molbase. (n.d.). Synthesis of (4-ethoxyphenyl)-(dimethyl)-(3-(3-chloro-4-fluorophenyl)propyl)silane. Retrieved from Molbase. (URL: [Link])

-

Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications. (URL: [Link])

-

ResearchGate. (2015). Hydrosilylation of 2-Phenylpropene with dichloromethylsilane and transformations of the resulting adduct. (URL: [Link])

-

The Royal Society of Chemistry. (n.d.). A DFT study. Part I : Hydrosilylation of propene by SiH₄. Retrieved from The Royal Society of Chemistry. (URL: [Link])

- Google Patents. (1992). US5084589A - Process for synthesis of methoxy substituted methylsilanes. (URL: )

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from Gelest, Inc. (URL: [Link])

-

Gelest, Inc. (n.d.). n-PROPYLDIMETHYLCHLOROSILANE. Retrieved from Gelest, Inc. (URL: [Link])

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. (URL: [Link])

-

Wikipedia. (n.d.). Chlorodimethylsilane. Retrieved from Wikipedia. (URL: [Link])

- Google Patents. (1980). US4238402A - Reactions of chlorosilanes and methoxysilanes with chlorosiloxanes, methoxysiloxanes and siloxanes. (URL: )

-

ResearchGate. (1995). Direct synthesis of methyldimethoxysilane from metallic silicon and methanol using copper(I) chloride catalyst. (URL: [Link])

-

MDPI. (n.d.). Hydrosilylation Reactions Catalyzed by Rhenium. Retrieved from MDPI. (URL: [Link])

-

Scientific Spectator. (n.d.). Chapter 7 Hydrosilylation of Carbon-Carbon Double Bonds. Retrieved from Scientific Spectator. (URL: [Link])

- Google Patents. (1959). US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers. (URL: )

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. (URL: [Link])

-

Scientific Spectator. (2012). Catalyzed direct reaction of methanol with silicon. Retrieved from Scientific Spectator. (URL: [Link])

-

AUETD Home. (2016). Process Design and Simulation of Propylene and Methanol Production through Direct and Indirect Biomass Gasification. (URL: [Link])

-

ResearchGate. (2015). Catalyst optimization for enhanced propylene formation in the methanol-to-olefins reaction. (URL: [Link])

Sources

Methoxy-dimethyl-propylsilane mechanism of action on silica surfaces

An In-Depth Technical Guide to the Mechanism of Methoxy-Dimethyl-Propylsilane on Silica Surfaces

Foreword: From a Hydrophilic World to a Functionalized Interface

To those of us in the fields of material science, chromatography, and drug delivery, the silica surface is a familiar landscape. Its vast, hydrophilic expanse, rich with silanol (Si-OH) groups, offers a canvas of immense potential. However, in its native state, this reactivity can be a double-edged sword, leading to undesirable interactions and instability. The ability to precisely control and modify this surface is paramount. This is where the science of silanization comes to the forefront—a process of converting a hydrophilic, silanol-terminated surface into a robust, functionalized interface.[1]

This guide focuses on a specific, yet versatile, silanizing agent: methoxy-dimethyl-propylsilane. Unlike its trifunctional counterparts (trimethoxysilanes), this monofunctional reagent offers a distinct advantage: the formation of a true monolayer without the complexities of vertical polymerization and cross-linking.[2] As a Senior Application Scientist, my goal is not just to present a protocol but to illuminate the fundamental mechanisms at play. Understanding the "why" behind each step—the hydrolysis, the surface adsorption, the condensation—is the key to mastering this powerful surface modification technique and troubleshooting the challenges that inevitably arise. This document is designed for the practicing researcher and development professional, providing both the theoretical underpinnings and the practical, field-proven insights necessary for success.

Part 1: The Core Mechanism of Action: A Three-Act Play

The covalent attachment of methoxy-dimethyl-propylsilane to a silica surface is not a single event but a sequence of coordinated chemical reactions. The overall process can be understood as a three-act play: Hydrolysis, Surface Adsorption & Hydrogen Bonding, and finally, Covalent Condensation.

Act I: Hydrolysis - The Activation Step

The journey begins with the activation of the methoxy-dimethyl-propylsilane molecule. The methoxy group (–OCH₃) attached to the silicon atom is not directly reactive with the silica surface. It must first be converted into a more reactive species, a silanol group (–OH). This transformation is achieved through hydrolysis.[3][4]